5-Ethyl-7-methylbenzo[B]carbazole
Overview
Description
5-Ethyl-7-methylbenzo[B]carbazole: is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their significant photochemical and thermal stability, as well as their good hole-transport ability . This compound, with the molecular formula C19H17N , is characterized by its unique structure, which includes an ethyl group at the 5th position and a methyl group at the 7th position on the benzo[B]carbazole core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-7-methylbenzo[B]carbazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure, which can then be further functionalized to obtain the desired carbazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-7-methylbenzo[B]carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: DDQ in methanol/water mixture.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents under acidic or basic conditions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 5-Ethyl-7-methylbenzo[B]carbazole is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, derivatives of this compound have been studied for their potential as therapeutic agents. These compounds exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: In medicine, this compound and its derivatives are explored for their potential use in drug development. Their ability to interact with biological targets makes them promising candidates for the treatment of various diseases .
Industry: In industry, this compound is used in the production of materials with specific electronic properties. Its good hole-transport ability makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 5-Ethyl-7-methylbenzo[B]carbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
N-Substituted Carbazoles: These compounds have various substituents on the nitrogen atom, leading to different biological and chemical properties.
Indolocarbazoles: A related class of compounds with similar structural features and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific electronic or biological characteristics .
Properties
IUPAC Name |
5-ethyl-7-methylbenzo[b]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-3-20-18-10-5-4-9-15(18)17-11-14-8-6-7-13(2)16(14)12-19(17)20/h4-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQBZYPNTIWQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=CC4=CC=CC(=C4C=C31)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563841 | |
Record name | 5-Ethyl-7-methyl-5H-benzo[b]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4133-22-6 | |
Record name | 5-Ethyl-7-methyl-5H-benzo[b]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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